7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine
Description
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9-3-4-12-7-11-6-10(12)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
ABJWWTRCOCGCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN2C=NC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach
One common synthetic route involves the cyclization of amino-substituted pyridine derivatives with suitable aldehydes or ketones to form the imidazo ring fused to the pyridine:
- Step 1: Starting from 2-aminopyridine or derivatives, react with an isopropyl-substituted aldehyde or ketone under acidic or basic conditions to form an imine intermediate.
- Step 2: Cyclization of this intermediate under controlled heating or catalysis leads to the fused imidazo[1,5-a]pyridine skeleton.
- Step 3: Partial hydrogenation or catalytic reduction using hydrogen gas and a palladium or platinum catalyst converts the aromatic pyridine ring to the tetrahydro form at positions 5,6,7,8.
Reaction Conditions and Optimization
Representative Synthetic Route Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyridine + isopropyl aldehyde, NaOAc, MeOH, reflux 1 h | Formation of imine intermediate |
| 2 | Cyclization under acidic conditions, 80 °C, 2 h | Formation of imidazo[1,5-a]pyridine core |
| 3 | Catalytic hydrogenation (H2, Pd/C), room temp, 4 h | Reduction to tetrahydro derivative |
| 4 | Purification by chromatography | Isolated this compound |
Analytical Verification
- NMR Spectroscopy: 1H, 13C, and 2D NMR confirm ring formation and substitution pattern.
- Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
- HPLC: Used to assess reaction completion and product purity.
- X-ray Crystallography: Occasionally used to confirm stereochemistry and ring fusion.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine with structurally or functionally related compounds, emphasizing substituent effects, pharmacological profiles, and physicochemical properties.
Structural Analogs with Varying Substituents
Key Observations :
- Substituent Position: Substituents at the 5-position (e.g., iodophenyl, cyanophenyl) are common in enzyme inhibitors due to their direct interaction with catalytic sites . In contrast, the 7-isopropyl group may optimize pharmacokinetic properties (e.g., half-life, CNS penetration) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) enhance binding to polar active sites, while alkyl groups (e.g., isopropyl) improve membrane permeability .
Pharmacological Activity Comparison
Key Insights :
- The 7-isopropyl group’s hydrophobicity may enhance binding to lipophilic targets (e.g., membrane-bound receptors) but reduce solubility compared to polar derivatives .
- Dimeric imidazo[1,5-a]pyridines (e.g., symmetrical/asymmetric bis-derivatives) exhibit improved photophysical properties for bioimaging but lack the pharmacokinetic advantages of alkyl-substituted monomers .
Physicochemical Properties
Analysis :
- The isopropyl group increases LogP by ~0.6 units compared to the cyanophenyl derivative, aligning with its enhanced lipophilicity .
- Low aqueous solubility may necessitate prodrug formulations or salt forms (e.g., hydrochloride) for therapeutic use .
Biological Activity
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 164.25 g/mol
- CAS Number : 2102411-02-7
Research indicates that this compound acts primarily as an antagonist to orexin receptors (OX1 and OX2), which are involved in various physiological processes including sleep regulation and appetite control. The orexin system plays a crucial role in maintaining wakefulness and regulating energy homeostasis.
1. Sleep Modulation
Studies have shown that this compound can significantly influence sleep patterns:
- Effect on Sleep Architecture : It has been demonstrated to increase both REM and NREM sleep in animal models .
- Decreased Alertness : The compound reduces alertness by decreasing active wakefulness and locomotion .
2. Cognitive Enhancement
In addition to its sedative effects, the compound has been linked to cognitive enhancement:
- Memory Function Improvement : In rodent models, it has been shown to enhance memory function, suggesting potential applications in treating cognitive dysfunctions .
3. Potential Therapeutic Uses
The pharmacological profile of this compound suggests several therapeutic applications:
- Sleep Disorders : As an orexin receptor antagonist, it may be beneficial in treating insomnia and other sleep-related disorders.
- Stress-Related Disorders : Its ability to modulate the orexin system could make it useful in managing stress-related syndromes and PTSD.
- Cognitive Dysfunction : The compound shows promise in addressing cognitive impairments associated with various psychiatric conditions.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
